Physical and chemical properties of 2-Propynoxyethanol
Physical and chemical properties of 2-Propynoxyethanol
An In-depth Technical Guide to 2-Propynoxyethanol for Advanced Research and Development
Introduction: 2-Propynoxyethanol, also known under the synonym Propargyl Alcohol Propoxylate (PAP), is a bifunctional organic molecule of significant interest to both industrial and life science sectors. Its structure, incorporating a terminal alkyne, a secondary alcohol, and an ether linkage, bestows a unique combination of reactivity and physicochemical properties. While historically utilized as a performance additive in material science applications such as electroplating and corrosion inhibition, its true potential for the modern researcher lies in the terminal alkyne moiety. This functional group serves as a highly efficient chemical handle for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive technical overview of 2-Propynoxyethanol, designed for researchers, chemists, and drug development professionals seeking to leverage its properties for advanced applications, from novel material synthesis to the construction of complex bioconjugates.
Molecular Identity and Structural Characteristics
Correct identification is critical. 2-Propynoxyethanol is chemically distinct from its saturated analog, 2-propoxyethanol. The presence of the carbon-carbon triple bond is the defining structural feature and the primary source of its advanced chemical utility.
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IUPAC Name: 2-(prop-2-yn-1-yloxy)propan-1-ol[1]
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Common Synonyms: Propargyl Alcohol Propoxylate (PAP), 4-Oxa-1-heptyn-6-ol, 1-propynoxy-2-propanol, ACP-3[2]
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CAS Number: 3973-17-9[2]
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Molecular Formula: C₆H₁₀O₂[1]
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Molecular Weight: 114.14 g/mol [1]
Caption: General workflow for the synthesis and purification of 2-Propynoxyethanol.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-Propynoxyethanol is governed by its three key functional groups: the terminal alkyne, the secondary alcohol, and the ether linkage.
4.1 Reactivity of the Terminal Alkyne The terminal alkyne is the most reactive site and the basis for its application in advanced molecular construction.
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Acidity: The proton on the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons. [3][4]This allows for facile deprotonation using a strong, non-nucleophilic base (e.g., sodium amide, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. [3][5]* Nucleophilic Reactions: The resulting acetylide is an excellent nucleophile. It readily participates in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, effectively extending a carbon chain. [3]It can also be used to open epoxide rings, yielding a β-hydroxy alkyne after workup. [3]It is important to note that with sterically hindered secondary or tertiary halides, the acetylide's strong basicity leads to E2 elimination as the predominant pathway. [3]* Cycloaddition Reactions: The terminal alkyne is the key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be discussed in Section 6.0.
4.2 Reactivity of the Secondary Alcohol The hydroxyl group offers traditional alcohol reactivity, allowing for further functionalization.
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Esterification & Etherification: The -OH group can be acylated to form esters or alkylated to form di-ethers, providing a route to modify the molecule's polarity, solubility, or to attach it to other substrates.
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Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a propargyl ketone derivative, another valuable synthetic intermediate.
Applications in Materials Science and Industry
2-Propynoxyethanol is a well-established additive in several industrial processes, where its ability to interact with metal surfaces is paramount.
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Corrosion Inhibition: It is highly effective as a corrosion inhibitor, particularly in acidic environments encountered during oil well acidizing or industrial cleaning. [2][6][7]The mechanism involves the adsorption of the molecule onto the metal surface. The high electron density of the alkyne's triple bond interacts strongly with the metal, forming a protective, film-like barrier that physically blocks corrosive agents like water and hydronium ions. [7][8]* Electroplating: In nickel electroplating baths, it functions as a "top brightener" and leveling agent. [2][9]Its presence in the plating solution helps to produce a smooth, bright, and uniform nickel coating on the substrate.
Core Application in Drug Discovery: A Gateway to Bioconjugation
For drug development professionals, the primary value of 2-Propynoxyethanol is its role as a compact, bifunctional linker for "click chemistry." The terminal alkyne is a bioorthogonal handle, meaning it does not typically react with biological functional groups, ensuring that its chemistry is highly specific and directed. The CuAAC reaction joins the propargyl group of 2-Propynoxyethanol with a molecule containing an azide (-N₃) functional group, forming an extremely stable triazole ring. [10]This reaction is exceptionally robust, high-yielding, and can be performed in aqueous, biological-friendly conditions. [11]
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This powerful ligation strategy is used to construct complex therapeutic modalities:
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Antibody-Drug Conjugates (ADCs): 2-Propynoxyethanol can be used as part of a linker system to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The antibody directs the payload to a specific target (e.g., a cancer cell), and the stable triazole ensures the drug remains attached until it reaches its destination. [11]* PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules designed to hijack the cell's own protein degradation machinery to eliminate a disease-causing protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The modular nature of click chemistry makes it ideal for rapidly synthesizing and optimizing these linkers, where 2-Propynoxyethanol could serve as a key building block. [11]
Analytical and Spectroscopic Profile
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Infrared (IR) Spectroscopy:
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O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is expected for the secondary alcohol.
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≡C-H Stretch: A sharp, strong absorption characteristic of a terminal alkyne should appear around 3300 cm⁻¹.
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C≡C Stretch: A weak to medium, sharp absorption is expected in the 2100-2260 cm⁻¹ region.
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C-O Stretch: A strong, characteristic ether C-O stretch will be present in the 1000-1300 cm⁻¹ region. [12]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Alkyne H (1H): A singlet or narrow triplet (due to long-range coupling) expected around δ 2.0-3.0 ppm.
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Propargylic CH₂ (2H): A doublet adjacent to the alkyne, shifted downfield by the ether oxygen, likely in the δ 4.0-4.5 ppm range. [13] * Alcohol OH (1H): A broad singlet with a variable chemical shift, which will exchange with D₂O.
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Propanol CH and CH₂ (3H total): Complex multiplets expected in the δ 3.4-4.5 ppm range due to proximity to two oxygen atoms. [14] * Propanol CH₃ (3H): A doublet in the upfield region, likely around δ 1.2 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Alkyne Carbons: Two distinct signals expected in the δ 70-90 ppm range.
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Carbons adjacent to Ether Oxygen: Signals expected in the δ 50-80 ppm range. [14] * Methyl Carbon: A signal in the upfield region, likely δ 15-25 ppm.
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Safety, Handling, and Storage
As a reactive chemical, proper handling of 2-Propynoxyethanol is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [15][16][17]
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Hazard Identification:
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Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [16] * Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [17] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use. [16] * Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH- or CEN-certified respirator. [15] * Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition and prevent the buildup of electrostatic charge. [15][16]
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Storage:
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [16] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. [15] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [16]
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Conclusion
2-Propynoxyethanol is a molecule of significant dual utility. Its established role in materials science as a corrosion inhibitor and electroplating additive is well-documented. However, for the modern chemical biologist and drug discovery scientist, its true value is unlocked through the reactivity of its terminal alkyne. As a compact, hydrophilic, and readily available building block for click chemistry, it provides a reliable and efficient tool for the construction of complex molecular architectures, from ADCs to advanced materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to exploit its full potential.
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